Lipophilicity (XLogP3) of the Isopropyl Derivative Versus the Unsubstituted Analog: A >1 Log Unit Increase
The target compound, 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine, has a computed XLogP3 of 0.1 [1]. The des-isopropyl analog, 2-(piperazin-1-ylmethyl)morpholine (CAS 122894-75-1), has a computed XLogP3 of −1.1, meaning the isopropyl substitution increases predicted lipophilicity by approximately 1.2 log units . This shift moves the compound from a highly hydrophilic space into a more balanced region (XLogP3 near zero) that is generally associated with favorable oral absorption and blood-brain barrier penetration in drug discovery programs [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 2-(Piperazin-1-ylmethyl)morpholine (CAS 122894-75-1): XLogP3 = −1.1 |
| Quantified Difference | ΔXLogP3 = +1.2 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A difference of ~1.2 log units in computed XLogP3 is large enough to meaningfully alter predicted membrane permeability, tissue distribution, and pharmacokinetic behavior—making the isopropyl-bearing compound a distinct chemical starting point rather than an interchangeable substitute for the des-alkyl analog.
- [1] PubChem CID 54592597. Computed Properties: XLogP3-AA = 0.1. National Center for Biotechnology Information (2026). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248 (2010). Class-level reference for the significance of logP shifts in drug design. View Source
